

# Application Notes and Protocol for OSI-930 in In Vivo Xenograft Models

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## Compound Focus: **Osip-930**

CAS No.: 728033-96-3

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## Introduction to **OSI-930**

**OSI-930** is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly active against vascular endothelial growth factor receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors (PDGFR) [1]. It functions by competitively inhibiting ATP binding and demonstrates activity against both wild-type and mutant forms of c-Kit, supporting its potential to block wild-type c-Kit-dependent tumor growth [1]. Its pharmacokinetic and pharmacodynamic profile is distinct from other inhibitors of split kinase domain RTKs, such as imatinib and sunitinib [1].

## Preclinical Administration Protocol

### Formulation and Dosing

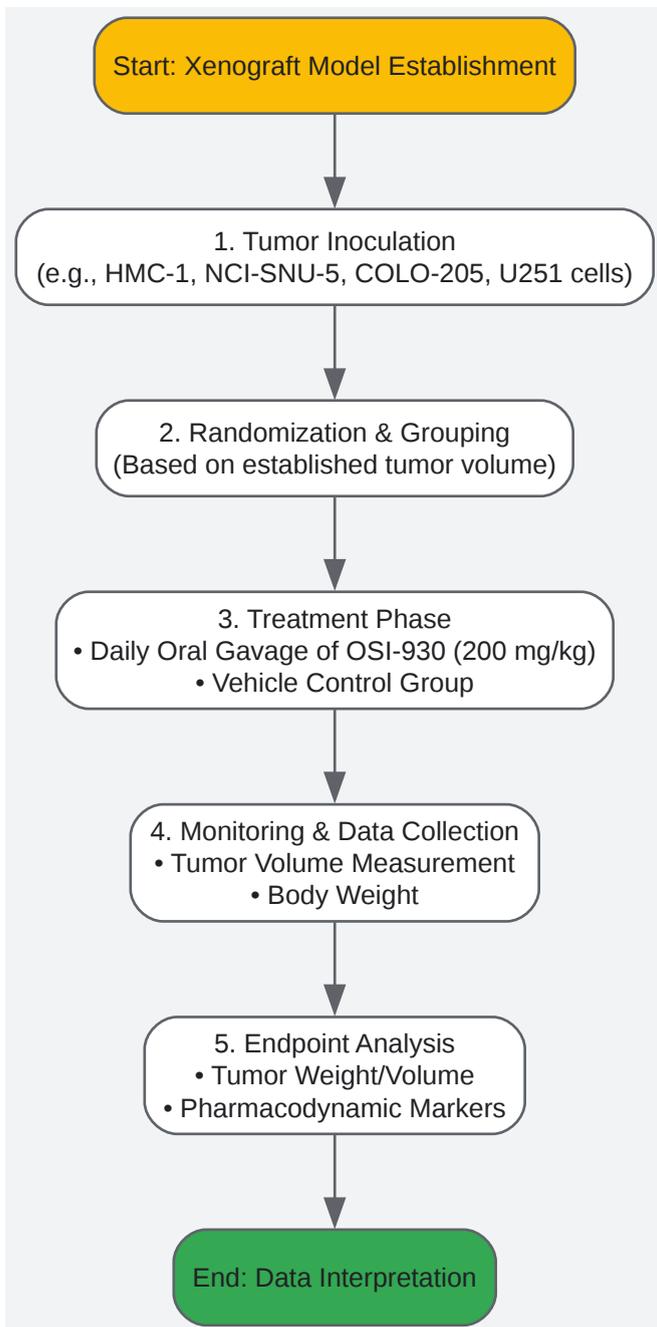
The table below summarizes the key parameters for administering **OSI-930** in mouse xenograft models.

*Table 1: In Vivo Dosing Protocol for **OSI-930***

Parameter	Specification
Recommended Dose	200 mg/kg [2]
Route of Administration	Oral gavage (P.O.) [2]
Dosing Frequency	Daily (specific number of doses per week should be empirically determined)
Formulation	Suitable for oral administration (specific vehicle to be confirmed from primary literature)
Maximally Efficacious Dose	200 mg/kg [2]

## Experimental Workflow

A standard workflow for evaluating **OSI-930** efficacy in a xenograft model involves several key stages, from model establishment to data analysis.



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*Figure 1: Experimental workflow for evaluating **OSI-930** in a xenograft model, from tumor cell inoculation to final data analysis.*

## Antitumor Efficacy in Preclinical Models

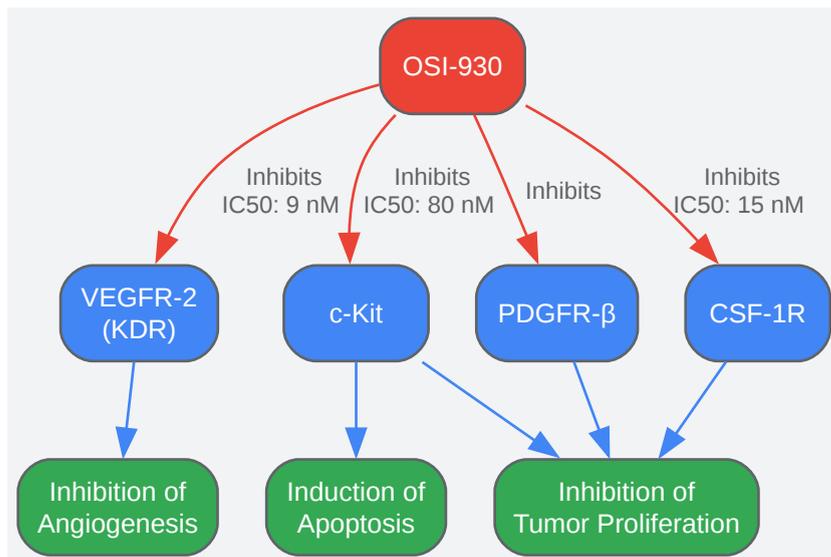
**OSI-930** has demonstrated potent antitumor activity across a broad range of preclinical xenograft models, as summarized below [2].

Table 2: Documented Efficacy of **OSI-930** in Preclinical Xenograft Models

Xenograft Model	Reported Antitumor Activity
HMC-1 (Mast Cell Leukemia)	Potent activity [2]
NCI-SNU-5 (Gastric Carcinoma)	Potent activity [2]
COLO-205 (Colorectal Adenocarcinoma)	Potent activity [2]
U251 (Glioblastoma)	Potent activity [2]

## Key Signaling Pathways Targeted by OSI-930

The antitumor effects of **OSI-930** are mediated through the inhibition of multiple critical receptor tyrosine kinases involved in tumor growth and angiogenesis.



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Figure 2: **OSI-930** inhibits key receptor tyrosine kinases, leading to multiple antitumor mechanisms. IC50 values are from intact cellular systems [2].

## Pharmacodynamic and Efficacy Assessment

### In Vitro Profiling Data

The inhibitory profile of **OSI-930** against specific kinases provides the mechanistic basis for its in vivo efficacy.

Table 3: In Vitro Kinase Inhibition Profile of **OSI-930**

Target Kinase	IC50 Value	Cellular Context / Note
VEGFR2 (KDR)	9 nM [2]	
CSF-1R	15 nM [2]	
c-Kit (activated)	80 nM [2]	Inhibits mutant and wild-type with similar potency [1]
c-Kit (cell proliferation)	14 nM [2]	HMC-1 cell line
Apoptosis Induction (EC50)	34 nM [2]	HMC-1 cell line

### Notes on Model Selection and Dosing

- Model Rationale:** The **HMC-1** mast cell leukemia model is driven by constitutively active mutant c-Kit, making it a sensitive model for demonstrating **OSI-930**'s activity [2]. In contrast, the **COLO-205** colorectal model, which does not express a constitutively active mutant RTK, was used to show that the antiproliferative effects of **OSI-930** are selective [2].
- Dosing Considerations:** The recommended **200 mg/kg** dose was identified as the maximally efficacious dose in preclinical models [2]. The transition to clinical trials explored different schedules, establishing a maximum tolerated dose of **500 mg twice daily** in humans, with dose-limiting toxicities including grade 3 rash and grade 4  $\gamma$ -glutamyltransferase [1].

## Conclusion

This protocol outlines the effective use of **OSI-930** in preclinical in vivo studies. Administration of **OSI-930** at **200 mg/kg via oral gavage** results in potent, mechanism-based antitumor activity across a diverse panel of xenograft models. Researchers are advised to carefully select models based on the expression of the target kinases (e.g., c-Kit or VEGFR) to optimally demonstrate compound efficacy. The provided workflow and pathway diagram serve as a foundational template for designing and interpreting studies with this multi-kinase inhibitor.

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## References

1. First-in-Human Phase I Trial of Two Schedules of OSI-930, ... [pmc.ncbi.nlm.nih.gov]
2. - OSI | CAS#:728033-96-3 | Chemsrvc 930 [chemsrc.com]

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